3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%
CAS No.: 892266-81-8
Cat. No.: VC11690932
Molecular Formula: C16H9ClFNO2
Molecular Weight: 301.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892266-81-8 |
|---|---|
| Molecular Formula | C16H9ClFNO2 |
| Molecular Weight | 301.70 g/mol |
| IUPAC Name | 3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21) |
| Standard InChI Key | MCKISBOOSHURBK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl |
Introduction
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one is a quinoline derivative characterized by the presence of a 4-chlorobenzoyl group and a fluorine atom at the 6th position on the quinoline ring. With a purity exceeding 90%, this compound holds significant interest in medicinal chemistry due to its structural features that align with pharmacologically active scaffolds, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from quinoline derivatives. The process includes:
-
Fluorination of the quinoline ring at the desired position.
-
Benzoylation using 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.
-
Purification through recrystallization or chromatography to achieve >90% purity.
Analytical Characterization
The compound is characterized using advanced spectroscopic and analytical techniques:
-
NMR Spectroscopy (1H and 13C): Confirms the chemical shifts corresponding to the quinoline framework, fluorine substitution, and benzoyl group.
-
Mass Spectrometry (MS): Verifies molecular weight and purity.
-
Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl (C=O) and aromatic C-H bonds.
-
Elemental Analysis: Confirms the stoichiometric composition.
Biological Relevance
Quinoline derivatives like this compound are recognized for their diverse pharmacological properties:
-
Antimicrobial Activity: Fluoroquinolones are well-known antibiotics targeting bacterial DNA gyrase and topoisomerase IV enzymes. The structural modifications in this compound suggest potential activity against resistant bacterial strains.
-
Anticancer Potential: The electron-withdrawing groups (fluorine and chlorine) enhance cellular uptake and interaction with cancer cell targets.
-
Anti-inflammatory Properties: Quinoline derivatives often exhibit COX-inhibitory effects.
Potential Applications
This compound's structure makes it a candidate for:
-
Development of new antimicrobial agents.
-
Screening for anticancer activity via molecular docking studies.
-
Use as an intermediate in synthesizing more complex bioactive molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume